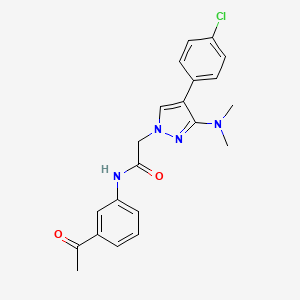

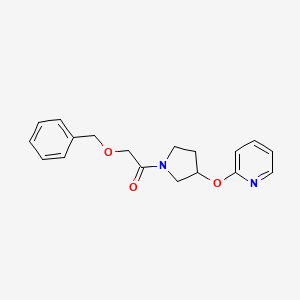

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior.

Synthesis Analysis

The synthesis of related compounds, such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, involves a multi-step process including reduction, acetylation, ethylation, and condensation, achieving an overall yield of 77% . A one-pot procedure for the synthesis of N-(3-acetylphenyl) acetamide has been reported with an 85% yield, which suggests that similar methods could potentially be applied to the synthesis of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, shows that the N—H bond can be syn to substituents on the aromatic ring, which could influence the molecular conformation and reactivity of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide . The presence of an intermolecular N—H⋯O hydrogen bond in the related compound suggests that similar hydrogen bonding could be present in the compound of interest, affecting its solid-state structure and properties .

Chemical Reactions Analysis

Although specific chemical reactions of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide are not detailed in the provided papers, the reactions of similar compounds can provide insights. For instance, the ethylation step in the synthesis of a related compound was improved by using potassium hydroxide and bromoethane, which could be relevant for modifying the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide can be inferred from related compounds. For example, the purity of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was over 99% by HPLC, indicating that high purity can be achieved for complex acetamide compounds . The presence of chloro and dimethylamino groups in the related compounds suggests that the compound of interest may also exhibit significant solubility in organic solvents and potential reactivity due to these functional groups .

Wissenschaftliche Forschungsanwendungen

Bioactive Compound Synthesis N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and studied for their biological activities. These compounds are investigated for their potential in medicinal chemistry, particularly for their roles in creating novel therapeutic agents. For example, derivatives of similar structures have shown promise in antipsychotic treatments and possess unique pharmacological profiles that do not interact with dopamine receptors in the same way as traditional antipsychotics (Wise et al., 1987).

Antimicrobial and Antioxidant Activities Certain derivatives, synthesized from the key structure, exhibit antimicrobial and antioxidant properties. These compounds are of interest for the development of new antimicrobial agents with potential applications in combating drug-resistant bacterial strains. Moreover, their antioxidant activities suggest a utility in addressing oxidative stress-related conditions (Gouda et al., 2010).

Coordination Complexes and Chemical Binding Research into coordination complexes constructed from pyrazole-acetamide derivatives, including N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide, has provided insights into the effect of hydrogen bonding on self-assembly processes. These studies are significant for understanding molecular interactions and designing novel materials with specific chemical and physical properties (Chkirate et al., 2019).

Agricultural Chemistry Applications Chloroacetamides, closely related to the compound , have been used as selective herbicides. Their mode of action includes inhibiting fatty acid synthesis in various plants, indicating that derivatives of N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide may also find applications in developing new herbicidal formulations (Weisshaar & Böger, 1989).

Structural and Conformational Studies The compound and its derivatives have been the subject of structural and conformational studies, shedding light on the diversity of molecular geometries and intermolecular interactions. These studies are foundational for the rational design of molecules with desired biological or physical properties. Understanding the different molecular conformations and how they contribute to the compound's reactivity and interaction with biological targets is crucial for further applications in drug design and materials science (Narayana et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-14(27)16-5-4-6-18(11-16)23-20(28)13-26-12-19(21(24-26)25(2)3)15-7-9-17(22)10-8-15/h4-12H,13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJRLTHVLYKIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)

![N-tert-butyl-2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2512193.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B2512195.png)

![2-[(3-Methylbutyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2512197.png)